molecular formula C11H8ClFN2O B2597047 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine CAS No. 1340355-11-4

2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine

Cat. No.: B2597047
CAS No.: 1340355-11-4
M. Wt: 238.65
InChI Key: GWBPKDTWVMYHSE-UHFFFAOYSA-N
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Description

2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine is a pyrimidine derivative with a 2-fluorophenylmethoxy substituent at the C4 position and a chlorine atom at C2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, serving as core scaffolds in pharmaceuticals due to their ability to mimic nucleobases and interact with biological targets. The 2-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the (2-fluorophenyl)methoxy group introduces steric bulk and electronic effects that influence binding affinity and metabolic stability .

Properties

IUPAC Name

2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBPKDTWVMYHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC(=NC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340355-11-4
Record name 2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
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Preparation Methods

The synthesis of 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has shown promise as a lead molecule in the development of antitumor agents. Its structure allows it to function as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, both of which are crucial enzymes in nucleotide synthesis pathways that are often upregulated in cancer cells .

Case Study:

  • A study investigated the synthesis and biological evaluation of similar pyrimidine derivatives, highlighting the potential of halogenated compounds in targeting cancer cell proliferation. While specific data on 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine was not provided, trends indicated that similar compounds exhibited significant anticancer activity against various neoplasms .

1.2 Antimicrobial Properties

Research indicates that pyrimidine derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane penetration and thus increasing efficacy against microbial pathogens .

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Activity Type
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidineTBD (To Be Determined)Antibacterial
Similar Pyrimidine Derivative 116 µg/mLAntifungal
Similar Pyrimidine Derivative 250 µg/mLAntiviral

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the fluorophenyl group or the introduction of additional functional groups can significantly affect potency and selectivity against specific biological targets .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogues differ in substituents at C4 and C6 positions, altering electronic properties and bioactivity.

Compound Name Substituents (C4/C6) Molecular Formula Molecular Weight Key Properties/Effects
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine C4: (2-fluorophenyl)methoxy C₁₁H₈ClFN₂O 238.65 Enhanced lipophilicity; fluorine improves metabolic stability .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine () C4: 3-nitrophenoxy; C6: thiophen-2-yl C₁₄H₈ClN₃O₃S 341.75 Nitro group increases electrophilicity; thiophene enhances π-stacking .
2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () C4: 2-fluorophenyl; fused thieno ring C₁₃H₈ClFN₂S 278.73 Thieno ring adds planar rigidity; sulfur modulates electronic density .
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine () C6: 4-(2-fluorophenyl)piperazinyl C₁₄H₁₄ClFN₄ 292.74 Piperazinyl group improves solubility; fluorine enhances receptor binding .

Notes:

  • Electron-Withdrawing Groups (EWGs) : Nitro () and chlorine () increase reactivity for nucleophilic substitutions, while fluorine () balances lipophilicity and metabolic stability.
  • Conformational Flexibility : Crystal structures () reveal that substituents like (2-fluorophenyl)methoxy induce dihedral angles (~85°) between the aromatic core and phenyl ring, affecting intermolecular interactions .

Biological Activity

2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a chloro and a methoxy group on the pyrimidine ring, along with a fluorophenyl substituent. Research into its biological activity has revealed various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

The molecular formula of this compound is C10H8ClFN2OC_{10}H_{8}ClFN_{2}O, with a molecular weight of approximately 224.64 g/mol. Its structure can be represented as follows:

Structure C5H4ClN2O+C6H4F\text{Structure }\text{C}_5\text{H}_4\text{ClN}_2\text{O}+\text{C}_6\text{H}_4\text{F}

Anti-inflammatory Activity

Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that certain substituted pyrimidines can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for related compounds suggest that the inhibition of COX-2 by these derivatives is comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound X0.04 ± 0.09

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and K562 cells. The mechanism of action appears to involve the modulation of topoisomerase II activity and induction of apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this pyrimidine derivative has also been assessed for antimicrobial activity. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics .

PathogenMIC (μg/ml)Reference
Staphylococcus aureus50
Escherichia coli62.5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's reactivity and biological efficacy. Additionally, modifications on the methoxy group can lead to variations in potency against specific biological targets .

Case Studies

  • Anti-inflammatory Studies : A recent study evaluated a series of pyrimidine derivatives for their COX-1 and COX-2 inhibitory activities using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives showed enhanced selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays were performed on human cancer cell lines using derivatives similar to this compound. The findings revealed significant cytotoxic effects with low toxicity towards normal cells, highlighting the compound's selective anticancer properties .

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